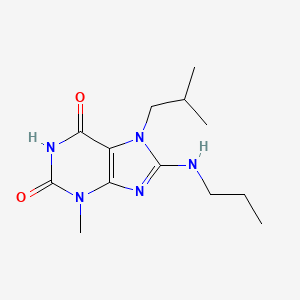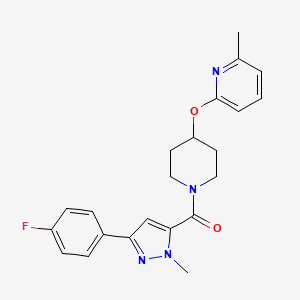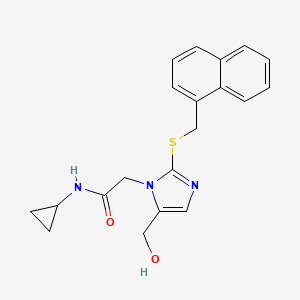
3-Methyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione, also known as MPA, is a synthetic compound that belongs to the class of xanthine derivatives. MPA has been studied for its potential use in scientific research due to its unique properties, including its ability to inhibit certain enzymes and affect cellular signaling pathways.
Wirkmechanismus
The mechanism of action of 3-Methyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione involves its ability to inhibit the activity of certain enzymes, which can affect cellular signaling pathways. For example, this compound has been shown to increase the levels of cyclic AMP and cyclic GMP, which are important second messengers in cellular signaling. This compound has also been shown to activate certain protein kinases, which can affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. This compound has also been shown to have anti-inflammatory properties, which may make it useful as a potential therapeutic agent for certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione in lab experiments is its ability to selectively inhibit certain enzymes, which can allow researchers to study specific cellular signaling pathways. However, one limitation of using this compound is that it may have off-target effects on other enzymes or cellular processes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Methyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione. One area of interest is the development of this compound-based therapeutics for certain diseases, such as inflammatory disorders and neurological disorders. Another area of interest is the use of this compound as a tool for studying cellular signaling pathways and the development of new drugs that target these pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Synthesemethoden
3-Methyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione can be synthesized through a multi-step process involving the reaction of various chemical compounds. One method involves the reaction of 2,6-dichloropurine with isobutylamine to produce 3-methyl-7-(2-methylpropyl)-2,6-dichloropurine. This compound is then reacted with propylamine and sodium hydroxide to produce this compound.
Wissenschaftliche Forschungsanwendungen
3-Methyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione has been studied for its potential use in various scientific research applications, including as a tool for studying cellular signaling pathways and as a potential therapeutic agent for certain diseases. This compound has been shown to inhibit the activity of certain enzymes, such as cyclic nucleotide phosphodiesterases and adenosine deaminase, which play important roles in cellular signaling.
Eigenschaften
IUPAC Name |
3-methyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-5-6-14-12-15-10-9(18(12)7-8(2)3)11(19)16-13(20)17(10)4/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSCIBZISKRFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC(C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2902459.png)
![4-Pyrido[2,3-d]pyrimidin-4-yl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2902461.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2902462.png)

![1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2902464.png)

![6-chloro-3-(1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one](/img/structure/B2902469.png)
![3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/no-structure.png)

![N-(2-methoxyphenethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2902475.png)


![4-[(4-methylphenyl)methyl]-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2902479.png)